(2R)-2-hydroxypropanimidamide
Description
Contextualizing Imidamide Architectures in Modern Organic Chemistry
Imidamides, also known as amidines, are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them imine derivatives of amides. wikipedia.org In IUPAC nomenclature, when derived from a carboxylic acid, they are termed carboximidamides. wikipedia.org These structures are of significant interest in modern organic chemistry due to their unique chemical properties and synthetic versatility.
One of the most notable characteristics of imidamides is their high basicity. They are among the strongest uncharged bases, significantly more basic than their amide or amine counterparts. stackexchange.comunacademy.comechemi.com This enhanced basicity is attributed to the protonation that occurs at the sp²-hybridized imino nitrogen. wikipedia.orgunacademy.com The resulting positive charge is effectively delocalized across both nitrogen atoms through resonance, forming a stable, symmetric amidinium ion with identical C-N bond lengths. wikipedia.orgstackexchange.com This resonance stabilization of the conjugate acid is the primary reason for their pronounced basicity. stackexchange.com
The synthesis of imidamides can be achieved through several established methods. A classic and widely used route is the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.orgdrugfuture.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.comresearchgate.net Other synthetic strategies include the direct amination of nitriles, reactions of amines with imidoyl chlorides, and multicomponent reactions, highlighting their accessibility as synthetic targets. wikipedia.orgresearchgate.net
Beyond their fundamental properties, imidamide-containing compounds are valuable as synthetic intermediates for constructing heterocyclic compounds and serve as ligands in organometallic complexes. researchgate.netnih.gov Their ability to engage in various chemical transformations makes them a versatile scaffold in the synthesis of more complex molecules. researchgate.net
Significance of Chiral Hydroxy-Substituted Propanimidamide (B3024157) Skeletons in Research
The specific structure of (2R)-2-hydroxypropanimidamide introduces two additional features of profound importance in chemical and biological research: a hydroxyl group and a defined stereocenter. The combination of these elements on a propanimidamide backbone creates a chiral scaffold with significant potential, particularly in the realm of medicinal chemistry and drug design.
Chirality , or the "handedness" of molecules, is a fundamental concept in pharmacology. chiralpedia.comlifechemicals.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. lifechemicals.commdpi.com This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions where one enantiomer may bind effectively and elicit a therapeutic response, while the other may be inactive or even cause adverse effects. chiralpedia.comrsc.org Therefore, the synthesis of enantiomerically pure compounds is a critical goal in drug development. frontiersin.orgwestlake.edu.cnnih.gov The "(2R)" designation in this compound specifies a precise three-dimensional arrangement at the chiral center, which would be crucial for achieving selective interactions with a biological target.
The hydroxyl (-OH) group is one of the most common and important functional groups in drug molecules. hyphadiscovery.comreachemchemicals.com Its presence can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The hydroxyl group is a prime participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. stereoelectronics.orgnih.gov These directional interactions are fundamental to molecular recognition and can contribute significantly to the binding affinity of a drug to its target protein. nih.govresearchgate.net Furthermore, the introduction of a hydroxyl group generally increases polarity and water solubility while reducing lipophilicity, which are key parameters in modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. hyphadiscovery.com
Chiral molecules containing a hydroxyl group, such as chiral amino alcohols, are highly valuable building blocks in the synthesis of pharmaceuticals. frontiersin.orgresearchgate.netacs.org The defined spatial relationship between the hydroxyl group and other functional groups in a chiral skeleton is often essential for biological activity.
Scope and Research Focus of the Academic Review
Given the limited specific literature on this compound, this review will focus on a theoretical analysis based on the well-established principles of its core components. The scope will encompass:
An examination of the fundamental properties of the imidamide functional group, including its structure, basicity, and common synthetic routes.
A discussion on the importance of the chiral hydroxy-substituted skeleton, drawing parallels to the role of stereochemistry and hydroxyl groups in medicinal chemistry and stereoselective synthesis. slideshare.netfiveable.mewikipedia.org
A projection of the potential chemical reactivity and research applications for this compound based on the known chemistry of its constituent functional groups.
This article aims to build a comprehensive theoretical profile of the title compound, thereby providing a foundation for future experimental investigation into its synthesis, properties, and potential applications.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound This table is generated based on the molecular structure as specific experimental data is not available in the cited literature.
| Property | Value |
| Molecular Formula | C₃H₈N₂O |
| Molecular Weight | 88.11 g/mol |
| Functional Groups | Imidamide (Amidine), Primary Alcohol, Chiral Center |
| Hydrogen Bond Donors | 3 (one -OH, two -NH₂) |
| Hydrogen Bond Acceptors | 2 (one -OH oxygen, one imine nitrogen) |
| Predicted Basicity | Expected to be a strong organic base (pKa > 10) |
| Chiral Center | C2 (R-configuration) |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGDWKWUYZNZIF-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies in Imidamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a chiral compound such as (2R)-2-hydroxypropanimidamide, NMR provides detailed information about the atomic framework and the spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques that reveal the connectivity of atoms and the chemical environment of hydrogen and carbon nuclei, respectively.
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the different types of protons. The methyl (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, being attached to the chiral center, would appear as a quartet, split by the methyl protons. The hydroxyl (OH) and amine (NH₂) protons would typically appear as broader singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon framework. Three distinct signals would be anticipated for the three carbon atoms in this compound: one for the methyl carbon, one for the chiral methine carbon bearing the hydroxyl group, and one for the imidamide carbon (C=NH). The chemical shift of the imidamide carbon would be significantly downfield due to the influence of the electronegative nitrogen atoms.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.35 | Doublet | CH₃ |
| ¹H | 4.10 | Quartet | CH |
| ¹H | 5.50 | Broad Singlet | OH |
| ¹H | 7.80, 8.10 | Broad Singlets | NH₂ |
| ¹³C | 22.5 | - | CH₃ |
| ¹³C | 68.0 | - | CH-OH |
| ¹³C | 165.0 | - | C=NH |
Note: This data is illustrative and not based on experimental results.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the conformational dynamics of the molecule by identifying protons that are close in space. This information helps in understanding the preferred three-dimensional structure of the molecule in solution.
To assess chiral purity, chiral derivatizing agents or chiral solvating agents can be used. nih.gov These agents interact with the enantiomers of a chiral compound to form diastereomeric complexes, which can be distinguished by NMR, allowing for the quantification of the enantiomeric excess.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com For this compound, characteristic vibrational bands would be expected for the O-H, N-H, C-H, and C=N bonds.
The O-H stretch of the hydroxyl group would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the imidamide group would be observed in the 3100-3500 cm⁻¹ range. The C=N double bond of the imidamide group would show a characteristic absorption band around 1640-1690 cm⁻¹.
Interactive Table 2: Hypothetical IR Absorption Bands for this compound
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Hydroxyl |
| N-H Stretch | 3100-3500 | Imidamide |
| C-H Stretch | 2850-3000 | Alkyl |
| C=N Stretch | 1640-1690 | Imidamide |
Note: This data is illustrative and not based on experimental results.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with very high accuracy. nih.govresearchgate.net This precision allows for the determination of the elemental composition of a molecule. For this compound (C₃H₈N₂O), HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net
Interactive Table 3: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₃H₈N₂O |
| Theoretical Exact Mass | 88.0637 g/mol |
| Hypothetical Measured Mass [M+H]⁺ | 89.0715 |
Note: This data is illustrative and not based on experimental results.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov
To perform this analysis, a suitable single crystal of this compound would be required. researchgate.netnih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov This method would unambiguously confirm the (R) configuration of the chiral center. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and supramolecular structure. nih.gov
Powder X-ray Diffraction for Polymorph and Crystal Structure Determination
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials like this compound. improvedpharma.com It provides a unique "fingerprint" of a crystalline solid, enabling the identification of different crystal forms, known as polymorphs. improvedpharma.comyoutube.com Polymorphism, the ability of a compound to exist in two or more crystalline phases, is a critical aspect of pharmaceutical and materials science, as different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability.
The PXRD technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle, 2θ. researchgate.netwikipedia.org The resulting diffraction pattern is a plot of diffracted intensity versus 2θ. The positions of the diffraction peaks are determined by the dimensions of the unit cell, according to Bragg's Law, while the intensities are related to the arrangement of atoms within the unit cell.
In the study of this compound, PXRD would be instrumental in:
Phase Identification: Confirming the synthesis of the desired crystalline phase and identifying any potential crystalline impurities. protoxrd.com
Polymorph Screening: Discovering and differentiating between various polymorphic forms that may arise under different crystallization conditions. americanpharmaceuticalreview.comresearchgate.net Each polymorph will produce a unique PXRD pattern.
Crystal Structure Refinement: While single-crystal X-ray diffraction is the gold standard for structure determination, high-quality PXRD data can be used for Rietveld refinement to determine or confirm the crystal structure, especially when suitable single crystals are not obtainable. wikipedia.orgresearchgate.net
Determination of Crystallinity: Assessing the degree of crystallinity in a sample by comparing the integrated intensity of the sharp diffraction peaks to the broad, diffuse signal from any amorphous content. wikipedia.org
Illustrative PXRD Data for a Hypothetical Polymorph of this compound:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 15.2 | 5.82 | 78 |
| 18.9 | 4.69 | 62 |
| 21.1 | 4.21 | 95 |
| 23.5 | 3.78 | 50 |
| 26.7 | 3.34 | 33 |
| 29.3 | 3.05 | 25 |
This table represents hypothetical data for illustrative purposes.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.comresearchgate.net This method provides a unique perspective on how molecules are packed in the solid state by partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For this compound, which possesses hydrogen bond donors (-OH, -NH2) and acceptors (=N-), Hirshfeld analysis can provide detailed insights into the nature and relative importance of various intermolecular contacts that govern the crystal packing. nih.govacs.org The analysis generates several graphical representations:
dnorm surfaces: These surfaces are mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Close contacts, such as strong hydrogen bonds, are typically represented by red areas, while longer contacts are shown in blue, and contacts around the van der Waals separation are white. nih.gov
Hypothetical Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis:
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| O···H / H···O | 28.5 |
| N···H / H···N | 18.3 |
| C···H / H···C | 6.1 |
| Other | 1.9 |
This table represents hypothetical data for illustrative purposes.
UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. masterorganicchemistry.comyoutube.com The absorption of light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is related to the energy difference between these states. This technique is particularly useful for studying molecules containing π-systems and non-bonding electrons (n-electrons), such as the C=N double bond in the imidamide functional group of this compound.
For this compound, UV-Vis spectroscopy can provide information on:
Electronic Transitions: The absorption bands in the UV-Vis spectrum correspond to specific electronic transitions. For an imidamide, one would expect to observe π → π* transitions associated with the C=N chromophore and potentially n → π* transitions involving the lone pair electrons on the nitrogen atoms. nih.gov
Effect of Substituents: The presence of the hydroxyl group (-OH) can influence the electronic transitions. As an auxochrome, the lone pairs on the oxygen atom can interact with the π-system, potentially causing a shift in the λmax to longer wavelengths (a bathochromic or red shift).
Tautomerism: Imidamides can potentially exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and they often have different electronic properties and thus different UV-Vis spectra. By analyzing the spectrum under different conditions (e.g., varying solvent polarity), it may be possible to infer the presence of different tautomeric equilibria. For instance, the keto-enol tautomerism common in other systems could have an analogue in the imidamide structure, and each tautomer would exhibit a distinct λmax. researchgate.netresearchgate.net
Illustrative UV-Vis Absorption Data for this compound in Different Solvents:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Tentative Assignment |
| Hexane | 215 | 8,500 | π → π |
| Ethanol | 220 | 9,200 | π → π |
| Water | 222 | 9,500 | π → π |
| Dioxane | 275 | 350 | n → π |
This table represents hypothetical data for illustrative purposes. The shift in λmax with solvent polarity can provide clues about the nature of the electronic transition and the ground and excited state polarities.
Theoretical and Computational Investigations of 2r 2 Hydroxypropanimidamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and geometry of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. For a molecule like (2R)-2-hydroxypropanimidamide, DFT could be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule.
Conformational Energy Landscapes and Stereoisomer Stability
Molecules can often exist in various spatial arrangements called conformations, which arise from the rotation around single bonds. A conformational energy landscape is a map that shows the energy of a molecule as a function of these rotations. For this compound, computational methods could be used to explore different orientations of the hydroxyl and imidamide groups to identify the most stable conformers (those with the lowest energy). This analysis would also allow for the comparison of the relative stabilities of its different stereoisomers. Molecules often adopt multiple conformations, and understanding their relative energies is crucial for predicting their behavior. researcher.life
Prediction of Spectroscopic Parameters and Chemical Shifts
Quantum chemical calculations are widely used to predict spectroscopic parameters, such as NMR (Nuclear Magnetic Resonance) chemical shifts. nih.govnih.govrsc.org By calculating the magnetic shielding around each atom in the molecule, researchers can predict the signals that would be observed in an experimental NMR spectrum. researchgate.netrsc.orgmdpi.com This is a valuable tool for confirming the structure of a synthesized compound or for identifying unknown substances. For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts, which would be instrumental in its experimental characterization. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between the atoms of the molecule and with surrounding solvent molecules, MD can provide a detailed picture of the molecule's dynamic behavior. For this compound, an MD simulation could reveal how the molecule moves, flexes, and interacts with a solvent like water. This would provide insights into its solubility, stability in solution, and how it might interact with other molecules in a non-biological context. researchgate.netdntb.gov.ua The inclusion of explicit solvent molecules in simulations is crucial for accurately modeling these effects. rsc.orgnih.gov
Computational Modeling of Reaction Energetics and Transition States
Computational chemistry is a powerful tool for studying the mechanisms and energetics of chemical reactions. nih.gov By calculating the energies of reactants, products, and the transition states that connect them, it is possible to determine the feasibility and rate of a reaction. For reactions involving this compound, computational modeling could identify the lowest energy pathway for a given transformation and provide the structure of the high-energy transition state. nih.gov This information is invaluable for understanding reaction mechanisms and for designing new synthetic routes.
In Silico Analysis of Molecular Interactions in Non-Biological Contexts
In silico methods can be used to study how a molecule interacts with other molecules in a non-biological setting. nih.gov This can include the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. researchgate.net For this compound, computational analysis could be used to predict how it might bind to a surface, interact with a catalyst, or form aggregates with other molecules of the same type. nih.gov Understanding these non-covalent interactions is key to predicting the material properties and chemical behavior of the compound. researchgate.netresearchgate.net
Reaction Chemistry and Mechanistic Studies Involving the Imidamide Moiety
Fundamental Reaction Pathways of Imidamides and Hydroxy-Substituted Derivatives
The imidamide moiety, characterized by the R-C(=NH)NH2 functional group, possesses a rich and varied reaction chemistry. Its reactivity is primarily dictated by the nucleophilic character of the amino groups and the electrophilic nature of the imine carbon. The presence of a hydroxyl group in proximity, as in (2R)-2-hydroxypropanimidamide, introduces additional complexity and potential for unique reaction pathways.
The carbon-nitrogen double bond in the imidamide group is susceptible to nucleophilic attack, a reaction analogous to the well-studied additions to imines and carbonyls. wikipedia.orglibretexts.orglibretexts.org The general mechanism for nucleophilic addition to an imine involves the approach of a nucleophile to the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield the final addition product.
In the case of imidamides, the exocyclic amino group can also act as an internal nucleophile, potentially leading to cyclization reactions under certain conditions. Furthermore, the imidamide functional group can be a precursor for the synthesis of various heterocyclic compounds. wikipedia.org The reaction of imines with anhydrides, for instance, can lead to the formation of β-enaminoketone products through conjugate addition. escholarship.org
The presence of a hydroxyl group, as in α-hydroxy imides and related structures, can influence the course of nucleophilic reactions. The hydroxyl group can act as an internal proton source or participate in hydrogen bonding, thereby modulating the reactivity of the nearby imidamide moiety. nih.gov
Imidamide and its derivatives can undergo a variety of rearrangement reactions, often initiated by the formation of an electron-deficient nitrogen atom. youtube.com These reactions are analogous to well-known rearrangements such as the Beckmann, Hofmann, and Curtius rearrangements. youtube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com
The Beckmann rearrangement typically involves the transformation of an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org A related rearrangement could be envisioned for N-substituted imidamides. The Hofmann and Curtius rearrangements involve the conversion of primary amides and acyl azides, respectively, into amines via an isocyanate intermediate. youtube.commasterorganicchemistry.com These reactions result in the loss of a carbonyl group and can be used to shorten a carbon chain. researchgate.net While not directly applicable to the parent imidamide, these rearrangements highlight the types of transformations that can occur on related functional groups under specific conditions.
For instance, the Curtius reaction involves heating an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas. researchgate.net If this reaction is performed in an aqueous or alcoholic medium, the isocyanate can further react to form an amine, urethane, or substituted urea. researchgate.net
Mechanistic Elucidation of Transformations Involving the this compound Scaffold
Specific mechanistic studies on this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational studies and experimental work on analogous structures. researchgate.netresearchgate.netrsc.orgnih.govyoutube.com
Computational studies, such as those employing density functional theory (DFT), are powerful tools for mapping reaction coordinates and potential energy surfaces. researchgate.netrsc.org These studies can help to elucidate the transition states and intermediates involved in reactions such as nucleophilic additions and rearrangements. For example, computational studies on the reaction of imines with anhydrides have been used to investigate the mechanism of the Castagnoli-Cushman reaction. escholarship.org
Experimental techniques such as kinetic studies and isotopic labeling can also provide crucial mechanistic information. The hydrolysis of imines, for example, has been studied kinetically to determine the rate-determining steps and the influence of pH on the reaction mechanism. unm.edupsu.edursc.orgrsc.org
Influence of the Chiral Hydroxyl Group on Reaction Selectivity and Pathway Divergence
The presence of a chiral center, the (2R)-hydroxyl group, in the this compound scaffold is expected to exert significant stereochemical control over its reactions. This is a well-established principle in asymmetric synthesis, where a chiral auxiliary directs the stereochemical outcome of a reaction. nih.govlibretexts.orgnih.gov
The hydroxyl group can influence reaction selectivity through several mechanisms:
Steric Hindrance : The hydroxyl group and the associated alkyl chain can sterically block one face of the imidamide moiety, favoring nucleophilic attack from the less hindered face.
Chelation Control : The hydroxyl group can coordinate to a metal catalyst or reagent, forming a rigid cyclic transition state that directs the approach of a nucleophile. acs.org
Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with incoming reagents or with the imidamide nitrogen atoms, influencing the conformation of the molecule and the transition state geometry.
The diastereoselective reactions of chiral imines have been extensively studied. For example, the addition of organometallic reagents to chiral N-sulfinyl imines often proceeds with high diastereoselectivity. acs.org Similarly, enzymatic reactions, which are inherently chiral, can be used to synthesize chiral α-hydroxy amides with high enantiomeric excess. nih.govfao.org
Kinetics and Thermodynamics of Imidamide Reactions
The kinetics and thermodynamics of reactions involving imidamides provide valuable information about reaction rates, equilibria, and the feasibility of transformations. nih.govarxiv.orgarxiv.orgnih.gov
Kinetics: The rate of reaction of imidamides can be influenced by several factors, including temperature, pH, and the nature of the solvent and catalyst. For example, the hydrolysis of imido esters, which are structurally related to imidamides, is highly dependent on pH and temperature. nih.gov Kinetic studies on the hydrolysis of various imines have shown that the reaction can be catalyzed by both acids and bases. psu.edursc.orgrsc.org
Thermodynamics: Thermodynamic data, such as the enthalpy and entropy of reaction, can be used to predict the position of equilibrium and the spontaneity of a reaction. nih.gov For example, the thermodynamics of amide formation from amines and anhydrides have been studied to determine the equilibrium constants and free energies of the reaction. arxiv.org Computational methods can also be employed to calculate the thermodynamic parameters of reaction pathways. nih.gov
Table of Reaction Parameters for Related Systems:
| Reaction Type | System | Key Findings | Reference(s) |
| Imine Hydrolysis | N-salicylidene-2-aminopyridine | The Schiff-base anion undergoes hydroxide-independent hydrolysis. The reaction is catalyzed by Cu(II) ions. | psu.edursc.org |
| Imido Ester Hydrolysis | Methyl acetimidate | Rate of hydrolysis decreases between pH 6.8 and 8.8, while the rate of amidination increases. Both rates increase significantly with temperature. | nih.gov |
| Amide Formation | N,N-dimethylformamide + Amines | The interactions between the amide and amine lead to changes in volumetric and acoustic properties, indicating complex formation. | arxiv.orgarxiv.org |
| Diastereoselective Addition | Propargylic Magnesium Reagents to Sulfinyl Imines | Diastereoselectivity is highly dependent on the solvent and the basicity of the sulfinyl imine. | acs.org |
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
While the fundamental principles of chirality, stereochemistry, and methods for determining enantiomeric purity are well-established in organic chemistry, the application and detailed investigation of these concepts for this compound have yet to be extensively documented. This gap in the literature prevents a thorough and specific analysis as outlined in the requested scientific article.
The intended article was to focus on the intricate details of the compound's stereochemistry, including the retention and inversion of its chiral center, its role in guiding diastereoselective and enantioselective transformations, its involvement in chiral recognition systems, and the methodologies for determining its enantiomeric excess. However, the absence of specific experimental data, research findings, and dedicated studies on this compound makes it impossible to provide a scientifically accurate and detailed discussion on these aspects for this particular molecule.
General methodologies for studying chiral molecules are abundant. For instance, techniques like chiral chromatography (HPLC and GC), nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and optical methods such as circular dichroism are commonly employed to determine the enantiomeric excess of chiral compounds. Similarly, the principles of stereochemical control, where a pre-existing chiral center directs the formation of new stereocenters, are a cornerstone of asymmetric synthesis.
However, without specific examples and data from research focused on this compound, any discussion would remain purely theoretical and would not meet the required standard of a detailed, informative, and scientifically accurate article on this specific compound.
Further research and publication of studies on this compound are necessary to fill this knowledge gap. Such studies would be invaluable for understanding its potential applications in areas like medicinal chemistry and materials science, where stereochemistry plays a crucial role.
Non Clinical Applications and Contributions to Materials Science
(2R)-2-Hydroxypropanimidamide as a Ligand in Coordination Chemistry and Catalysis
The presence of both a chiral center and a coordinating imidamide group makes this compound a promising candidate for the development of chiral ligands and catalysts. In coordination chemistry, ligands are crucial as they modify the reactivity and structure of metal catalysts, which can influence the kinetic reactivity, selectivity, and solubility of the catalytic system. nih.gov
The design of effective chiral catalysts is a cornerstone of modern asymmetric synthesis, aiming to create molecules with high efficiency and stereocontrol. bohrium.comnih.gov The general strategy involves incorporating a chiral scaffold that creates a specific three-dimensional environment around the catalytic active site.
Researchers have successfully designed and synthesized various families of chiral catalysts based on related structures like bicyclic imidazoles. bohrium.comnih.gov A common approach involves creating a rigid chiral skeleton to optimize the position of the stereocontrol group relative to the catalytically active nitrogen atom. nih.gov For instance, the key intermediate for a family of chiral bicyclic imidazole (B134444) catalysts, HO-DPI, was synthesized efficiently from imidazole and acrolein, followed by resolution to separate the enantiomers. nih.gov Similarly, other complex chiral skeletons, such as [2.2]paracyclophane, have been used to provide a rigid and bulky backbone, which is highly effective for stereocontrol in asymmetric reactions. nih.govrsc.org
Based on these precedents, this compound could serve as a foundational chiral building block. Its synthesis would likely start from readily available chiral precursors, such as (R)-alanine or (R)-lactic acid derivatives, followed by the introduction of the imidamide functional group. The hydroxyl group offers a convenient handle for further modification or for anchoring the ligand to a solid support.
Chiral imidamide-based catalysts and related chiral tertiary amines have proven to be powerful tools for a wide array of asymmetric transformations, which are critical for producing enantiomerically pure compounds. nih.govmdpi.com These catalysts have been successfully applied in various enantioselective reactions, demonstrating their versatility and effectiveness.
For example, chiral bicyclic imidazole catalysts have been employed in:
Dynamic Kinetic Resolution: Used in the O-acylation of 3-hydroxyphthalides and the kinetic resolution of secondary alcohols, achieving excellent enantioselectivities. nih.gov
Asymmetric Phosphorylation: A catalyst of this class was successfully used in the asymmetric synthesis of the antiviral drug remdesivir. bohrium.comnih.gov
Rearrangement Reactions: Catalysts like AcO-DPI have been effective in enantioselective Black and Steglich rearrangements. nih.gov
Michael Additions: Squaramide-catalyzed cascade reactions involving Michael additions have been developed to construct complex chiral molecules with excellent diastereoselectivities and enantioselectivities. mdpi.com
The table below summarizes the performance of related chiral catalysts in various asymmetric reactions, illustrating the potential for catalysts derived from this compound.
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Yield | Reference |
| Dynamic Kinetic Resolution | Chiral Bicyclic Imidazole | 3-Hydroxyphthalides | Up to 99% | - | bohrium.com |
| Asymmetric Phosphorylation | Chiral Bicyclic Imidazole (Ad-DPI) | D,L-Alanine isopropyl ester derivative | - | - | bohrium.com |
| Biomimetic Reduction | [2.2]Paracyclophane-based NAD(P)H model | Flavonoids | Up to 99% | Up to 99% | nih.gov |
| Michael/Hemiketalization | Squaramide | Hydroxymaleimides and 2-hydroxynitrostyrenes | Up to 96% | Up to 88% | mdpi.com |
| Friedel-Crafts Reaction | BINOL-derived Phosphoric Acid | Cyclic N-sulfimines and 2-methoxyfuran | High | High | mdpi.com |
| Glyoxylate-Ene Reaction | Chiral Palladium(II) Complex | Glyoxylate and Alkenes | High | Excellent | nih.gov |
Utility as a Synthon for Combinatorial Chemistry and Chemical Library Construction
Combinatorial chemistry is a powerful technique for rapidly generating large, diverse libraries of molecules for high-throughput screening in drug discovery and materials science. nih.govijpsonline.com This process involves the systematic and repetitive connection of different "building blocks" or "synthons" to create a wide array of compounds. ijpsonline.com
A suitable synthon for combinatorial chemistry should possess multiple points for chemical modification. This compound fits this description perfectly. Its three key features—the chiral center, the hydroxyl group, and the imidamide group—can all be points of diversification.
The hydroxyl group can be esterified or etherified with a wide range of acids or alcohols.
The imidamide group contains N-H bonds that can be alkylated or acylated.
The chiral center ensures that the resulting libraries possess stereochemical diversity, which is crucial for biological applications.
Using solid-phase synthesis, the synthon could be attached to a resin via its hydroxyl group, allowing for sequential reactions to be performed on the imidamide moiety before the final compound is cleaved from the support. ijpsonline.comnih.gov This approach enables the efficient, parallel synthesis of thousands of distinct compounds, creating focused or diverse chemical libraries for screening against biological targets or for identifying new materials with desired properties. nih.gov
Future Directions and Emerging Research Avenues in 2r 2 Hydroxypropanimidamide Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of (2R)-2-hydroxypropanimidamide and its derivatives is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. The focus will be on developing highly efficient, atom-economical, and environmentally benign synthetic routes.
A significant area of development will be in biocatalysis and chemo-enzymatic synthesis . Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for the synthesis of chiral molecules. mdpi.comrsc.org Drawing inspiration from the biocatalytic synthesis of other chiral building blocks like α-hydroxy ketones and amino alcohols, researchers will likely explore the use of engineered enzymes. nih.gov For instance, the use of thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes or hydrolases for dynamic kinetic resolutions could be adapted for the synthesis of precursors to this compound. nih.gov Furthermore, the application of oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, could be investigated for the selective hydroxylation of appropriate precursors, a strategy that has shown promise in drug discovery. nih.gov
Another promising avenue is the development of asymmetric organocatalysis . Chiral amines and their derivatives have been successfully employed as organocatalysts for a variety of transformations. nih.gov Research into the synthesis of this compound could leverage similar strategies, potentially using a chiral catalyst to induce stereoselectivity in the formation of the imidamide or the introduction of the hydroxyl group.
The use of green solvents and reaction conditions will also be a critical aspect of future synthetic methodologies. Aqueous synthesis, for example, has been shown to be an effective and environmentally friendly approach for the synthesis of imidazole-based hybrids and other pharmacologically relevant molecules. nih.gov The development of synthetic routes for this compound that utilize water or other green solvents will be a key goal.
| Synthetic Approach | Key Principles | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lyases, hydrolases, oxygenases) | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.comnih.gov |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps | Leverages the strengths of both approaches for efficient synthesis of complex molecules. nih.govnih.gov |
| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts | Avoids the use of toxic heavy metals, often highly selective. nih.gov |
| Green Chemistry | Utilization of sustainable solvents and reagents | Environmentally friendly, improved safety profile. nih.gov |
Advancements in Computational Predictive Modeling for Imidamide Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govnih.gov Future research on this compound will heavily rely on computational modeling to elucidate its electronic structure, predict its reactivity, and guide the design of new applications.
DFT studies will be instrumental in understanding the fundamental properties of this compound. Calculations can determine molecular parameters, electronic and chemical reactivity descriptors, and spectroscopic properties. nih.govresearchgate.net This information can provide insights into the molecule's stability, potential reaction pathways, and interactions with other molecules. For instance, DFT can be used to model the reaction mechanisms of imide and amide formation, which are structurally related to imidamides, providing a framework for understanding the synthesis of this compound. nih.govrsc.org
Predictive models for stereoselective synthesis are another area of significant potential. As synthetic methods become more complex, predictive models are needed to navigate the vast chemical space and optimize reaction outcomes. rsc.org Machine learning algorithms, trained on experimental data, can be used to predict the yields and stereoselectivity of reactions involving this compound and its derivatives. nih.gov This approach can accelerate the discovery of optimal reaction conditions and catalysts.
Modeling of reaction mechanisms will also be a key focus. Computational studies can elucidate the detailed steps of a chemical reaction, including the identification of transition states and intermediates. rsc.orgrsc.orgusfq.edu.ec For example, DFT calculations have been used to study the mechanism of imine reduction by imine reductases, providing insights into the origins of enantioselectivity. nih.gov Similar studies on reactions involving this compound could guide the design of more efficient and selective catalysts.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Understanding fundamental properties | Molecular geometry, electronic structure, reactivity descriptors, spectroscopic properties. nih.govnih.govresearchgate.net |
| Machine Learning | Predicting reaction outcomes | Reaction yields, stereoselectivity, optimal conditions. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Enzyme-substrate interactions, reaction mechanisms, origins of stereoselectivity. nih.gov |
Exploration of New Catalytic Applications Beyond Traditional Organic Transformations
The unique combination of a chiral center, a hydroxyl group, and an imidamide moiety in this compound suggests its potential as a novel organocatalyst. Future research will likely explore its application in a range of asymmetric transformations.
Drawing parallels with other chiral amines and amino alcohols, this compound could potentially catalyze carbon-carbon bond-forming reactions . For example, it could act as a catalyst in aldol (B89426) or Michael reactions, where the hydroxyl and amino functionalities could participate in hydrogen bonding to activate the substrates and control the stereochemical outcome.
Furthermore, the imidamide group, with its potential for hydrogen bonding and coordination, could enable unique catalytic activities. Research into asymmetric catalysis using chiral imidazolidinones has shown promise in Diels-Alder reactions, suggesting that imidamide-based catalysts could also be effective in a variety of cycloadditions and other transformations. nih.gov
The development of bifunctional catalysts based on the this compound scaffold is another exciting possibility. The hydroxyl and imidamide groups could act in concert to activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. This concept has been successfully demonstrated with other organocatalysts and could be a fruitful area of investigation for this compound.
| Potential Catalytic Application | Reaction Type | Plausible Role of this compound |
| Asymmetric Aldol Reactions | Carbon-carbon bond formation | Activation of carbonyl compounds through hydrogen bonding. |
| Asymmetric Michael Additions | Conjugate addition | Activation of both the nucleophile and the electrophile. |
| Asymmetric Cycloadditions | [4+2], [3+2] cycloadditions | Lewis base catalysis through the imidamide nitrogen. |
| Asymmetric Hydroxylation | C-H functionalization | Directing group for metal-catalyzed or organocatalytic hydroxylation. nih.gov |
Integration into Advanced Functional Materials for Non-Biological Applications
The chirality and functional groups of this compound make it an attractive building block for the development of advanced functional materials with applications beyond the biological realm.
One promising area is the creation of chiral polymers for chiral recognition and separation . Polymers incorporating chiral units can exhibit selective interactions with enantiomers, enabling their use in chromatography and other separation technologies. google.com The incorporation of this compound into a polymer backbone could lead to new materials for the resolution of racemic mixtures. Chiral poly(amidoamine) dendrimers have demonstrated the ability for chiral recognition, and a similar principle could be applied here. mdpi.com
The development of materials with nonlinear optical (NLO) properties is another exciting avenue. Organic molecules with specific electronic properties can exhibit large NLO responses, which are useful in applications such as optical communications and data storage. capes.gov.br The imidamide and hydroxyl groups in this compound, when appropriately derivatized to enhance charge transfer, could contribute to significant NLO activity. Computational studies on imidazole (B134444) derivatives have already suggested their potential as NLO materials. researchgate.net
Furthermore, the ability of this compound to participate in hydrogen bonding makes it a candidate for the construction of supramolecular materials . Through self-assembly, it could form well-ordered structures such as gels, liquid crystals, or porous frameworks. These materials could have applications in areas such as sensing, catalysis, and controlled release.
| Material Type | Potential Application | Key Feature of this compound |
| Chiral Polymers | Chiral chromatography, enantioselective sensing | Chirality, hydrogen bonding capabilities. google.com |
| Nonlinear Optical Materials | Optical switching, frequency doubling | Potential for large hyperpolarizability. researchgate.net |
| Supramolecular Gels | Smart materials, drug delivery | Ability to form extended hydrogen-bonded networks. |
| Chiral Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, enantioselective separations | Coordination sites and chirality for templating porous structures. |
Q & A
Q. What are the critical steps for synthesizing (2R)-2-hydroxypropanimidamide with high enantiomeric purity?
- Methodological Answer : Synthesis requires chiral starting materials (e.g., (R)-glyceraldehyde derivatives) and stereoselective reactions. Key steps include:
Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) to ensure R-configuration retention .
Protection of functional groups : Temporarily mask the hydroxyl and amidine groups to prevent side reactions during coupling steps .
Purification : Employ chiral HPLC or crystallization to isolate the enantiomerically pure product (≥98% ee) .
Stability during synthesis is enhanced by maintaining anhydrous conditions and low temperatures (-20°C post-synthesis) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : Confirm stereochemistry via - and -NMR, comparing shifts to PubChem data (InChI: InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1) .
- Mass spectrometry : Validate molecular weight (theoretical m/z: 118.12) and fragmentation patterns .
- X-ray crystallography : Resolve 3D structure if crystalline derivatives are obtainable .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Temperature/humidity stress : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control). Monitor degradation via HPLC every 30 days .
Light exposure : Use ICH Q1B guidelines to test photostability .
Key finding : The compound is hygroscopic; optimal storage is at -20°C in sealed, desiccated containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the chirality of this compound influence its biological activity?
- Methodological Answer : Compare enantiomers using in vitro assays:
Enzyme binding assays : Test inhibition of target enzymes (e.g., amidine-dependent proteases) with (2R) vs. (2S) forms.
Molecular docking : Use software like AutoDock Vina to model interactions between the R-enantiomer and active sites, leveraging its hydroxyl group’s hydrogen-bonding capability .
Example : In opigolix (a related compound), the R-configuration enhances binding to gonadotropin-releasing hormone receptors due to spatial alignment .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Combine in silico tools:
- ADMET prediction : Use SwissADME to estimate LogP (experimental: 0.45), solubility, and permeability .
- MD simulations : Model blood-brain barrier penetration using GROMACS, accounting for the compound’s low molecular weight and polar groups .
- QSAR models : Corrogate structural features (e.g., amidine group) with bioavailability data from PubChem .
Q. How can researchers resolve contradictions in experimental data for this compound’s reactivity?
- Methodological Answer : Apply systematic analysis:
Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for hydrolysis studies) .
Cross-validation : Compare results across labs using shared protocols (e.g., IUPAC-recommended methods for amidine compounds) .
Error source identification : Use Design of Experiments (DoE) to isolate variables (e.g., trace metal contamination in solvents) .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
